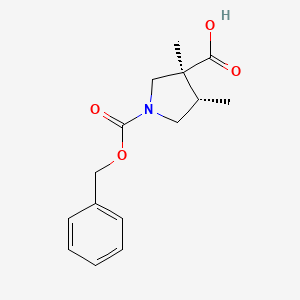

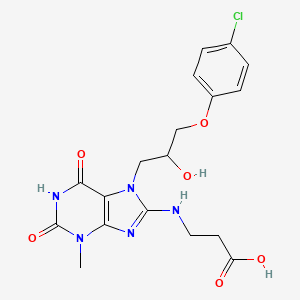

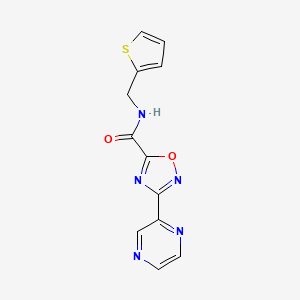

2-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as triazole, pyrrolidine, and pyridazinone. These structural motifs are commonly found in compounds with potential pharmacological properties .

Synthesis Analysis

The synthesis of complex molecules containing triazole and pyrrolidine units can involve catalytic cyclopropanation using chiral ruthenium(II) complexes, as demonstrated in the asymmetric cyclopropanation of olefins and diazoacetates . Additionally, metal-free synthesis methods such as oxidative N-N bond formation can be employed to construct triazole rings, as seen in the synthesis of 1,2,4-triazolo[1,5-a]pyridines . Intramolecular cyclization reactions are also pivotal in forming pyrrolidine rings, with manganese(III) being used to mediate the cyclization of N-(2-alken-1-yl)amides . These methods highlight the diverse synthetic strategies that could be applied to the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule often includes conformational polymorphism, where different polymorphs exhibit distinct molecular and crystal structures. This is exemplified by the study of 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, which showed two polymorphic forms with different conformations and interactions . Such polymorphism can significantly influence the physical properties and biological activity of the compound.

Chemical Reactions Analysis

The chemical reactivity of the compound's structural motifs can be inferred from related studies. For instance, the triazole ring can be formed through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry . Additionally, the pyridazinone moiety can be synthesized through oxidative cyclization reactions, as seen in the synthesis of 3-aryl-[1,2,4]triazolo[4,3-a]pyridines . These reactions are crucial for constructing the complex framework of the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be deduced from its structural components. For example, the presence of a cyclopropyl group can contribute to the molecule's lipophilicity and steric bulk, potentially affecting its binding to biological targets . The heterocyclic rings such as triazole and pyridazinone are known for their electron-rich nature, which can influence the compound's reactivity and interaction with other molecules . The polymorphism observed in related compounds suggests that the target molecule may also exhibit different physical forms, which could affect its solubility, stability, and bioavailability .

Scientific Research Applications

Reactions and Synthesis Applications

Reactions of Acylglycines with Heteroarylhydrazines : Research by Music and Verček (2005) delves into the reactions of N-acylglycines with heteroarylhydrazines, leading to acylamino substituted fused 1,2,4-triazoles. This study underscores the utility of aminomethyl substituted heterocyclic compounds in heterocyclic synthesis, demonstrating pathways to various heterocyclic systems including triazoles, which are chemically related to the queried compound (Music & Verček, 2005).

Antimicrobial Applications

Iodine(III)-Mediated Synthesis of Triazolopyridines : Prakash et al. (2011) discuss the facile iodine(III)-mediated synthesis of triazolopyridines via oxidation and their subsequent evaluation for antimicrobial activities. This highlights the relevance of such compounds in developing new antimicrobial agents, illustrating the potential biomedical applications of complex heterocycles (Prakash et al., 2011).

Structural and Mechanistic Insights

Design and Synthesis of Pyrrolotriazepine Derivatives : A study by Menges et al. (2013) on the design and synthesis of pyrrolotriazepine derivatives provides insight into experimental and computational approaches to understand the structural and mechanistic aspects of such molecules. These insights are crucial for the rational design of heterocyclic compounds with desired properties (Menges et al., 2013).

Antiviral Activity

Conversion of Furanones into Heterocyclic Systems with Antiviral Activity : The work of Hashem et al. (2007) explores the conversion of furanones into heterocyclic systems, investigating their antiviral activity. Such studies exemplify the application of heterocyclic chemistry in the search for new antiviral compounds, relevant to the broader context of the chemical framework of interest (Hashem et al., 2007).

properties

IUPAC Name |

2-[2-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c22-14-2-1-6-16-21(14)10-15(23)19-7-5-12(8-19)20-9-13(17-18-20)11-3-4-11/h1-2,6,9,11-12H,3-5,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEPHSZCXYXNMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CN4C(=O)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012665.png)

![(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3012668.png)

![2-Butylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3012678.png)

![N-(4-fluorobenzyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3012686.png)